

2-Cyanopyrimidine: A Strategic Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Cyanopyrimidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrimidine, a versatile heterocyclic nitrile, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and reactive nitrile group make it an invaluable synthon for the construction of a diverse array of complex molecules, particularly in the realms of medicinal chemistry and agrochemicals. The pyrimidine core is a common motif in numerous biologically active compounds, and the cyano group at the 2-position serves as a versatile handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of **2-cyanopyrimidine**, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of **2-cyanopyrimidine** is fundamental to its effective application in synthesis.

Property	Value	Reference
CAS Number	14080-23-0	N/A
Molecular Formula	C ₅ H ₃ N ₃	N/A
Molecular Weight	105.10 g/mol	N/A
Appearance	White to light yellow crystalline solid	[1][2]
Melting Point	40-44 °C	[2]
Boiling Point	Not available	N/A
Solubility	Soluble in common organic solvents	N/A
¹ H NMR (CDCl ₃ , ppm)	δ 8.95 (d, 2H), 7.50 (t, 1H)	[3]
¹³ C NMR (CDCl ₃ , ppm)	δ 159.0, 133.0, 122.0, 116.5	[4]
IR (KBr, cm ⁻¹)	ν 2240 (C≡N)	

Synthesis of 2-Cyanopyrimidine

Several synthetic routes to **2-cyanopyrimidine** have been established, offering flexibility based on the availability of starting materials and desired scale.

From 2-Methylthiopyrimidine

A common and efficient method involves the oxidation of 2-methylthiopyrimidine to the corresponding sulfone, followed by nucleophilic displacement with a cyanide source.[2][5]

Experimental Protocol: Synthesis of **2-Cyanopyrimidine** from 2-Methylthiopyrimidine[5]

- Step 1: Oxidation of 2-Methylthiopyrimidine
 - In a suitable reaction vessel, dissolve 2-methylthiopyrimidine (1.0 eq) in a solvent such as acetic acid.

- Add a catalyst, for example, sodium tungstate dihydrate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$) (catalytic amount).
- Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H_2O_2), while maintaining the reaction temperature between 50-60 °C.
- Monitor the reaction by TLC until the starting material is consumed.
- The intermediate sulfone can be isolated or used directly in the next step.
- Step 2: Cyanation
 - To the reaction mixture containing the intermediate sulfone, add an organic solvent like acetonitrile and an aqueous solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (excess).
 - Stir the reaction mixture at a suitable temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
 - Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel to afford **2-cyanopyrimidine**.

From 2-Halopyrimidines

Nucleophilic substitution of a halogen at the 2-position of the pyrimidine ring with a cyanide salt is another viable route.

Experimental Protocol: Synthesis of **2-Cyanopyrimidine** from 2-Chloropyrimidine

- To a solution of 2-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a cyanide source, for example, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq).

- A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (catalytic amount), and a copper(I) co-catalyst, such as CuI (catalytic amount), can be added to facilitate the reaction.
- Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC.
- After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to yield **2-cyanopyrimidine**.

Reactivity and Key Transformations

The electron-withdrawing nature of the pyrimidine ring and the cyano group makes the C2 position susceptible to nucleophilic attack and the nitrile group itself a versatile functional handle.

Nucleophilic Substitution Reactions

The cyano group can be displaced by various nucleophiles, providing access to a wide range of 2-substituted pyrimidines.

Nucleophile	Product	Reagents and Conditions	Yield (%)	Reference
Methoxide	2-Methoxypyrimidine	NaOMe , MeOH	-	[2]
Amines	2-Aminopyrimidines	R-NH_2 , base, solvent	Varies	[6]
Thiols	2-Alkylthiopyrimidines	R-SH , base, solvent	Varies	[2]

Experimental Protocol: Synthesis of 2-Aminopyrimidines via Nucleophilic Substitution

- In a sealed tube, combine **2-cyanopyrimidine** (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (K_2CO_3) or triethylamine (Et_3N) in a suitable solvent like DMF or NMP.
- Heat the mixture to 80-120 °C for several hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine.

Metal-Catalyzed Cross-Coupling Reactions

2-Cyanopyrimidine can be converted to organometallic reagents or used as an electrophile in cross-coupling reactions to form C-C and C-heteroatom bonds.

This reaction is a powerful tool for the formation of C-C bonds by coupling a halide or triflate with a boronic acid or ester. While **2-cyanopyrimidine** itself is not a typical substrate, its halogenated precursors are widely used.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidines^[1]

- To a reaction vessel, add the 2-chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as $Pd(PPh_3)_4$ or $Pd(dppf)Cl_2$ (1-5 mol%), and a base, typically aqueous sodium carbonate (Na_2CO_3) or potassium phosphate (K_3PO_4) (2.0-3.0 eq).
- Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

- Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction, dilute with water, and extract with an organic solvent.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Table of Suzuki-Miyaura Coupling Reactions with 2-Chloropyrimidine Derivatives

2-Chloropyrimidine Derivative	Arylboronic Acid	Catalyst	Base	Solvent	Yield (%)	Reference
2,4-Dichloropyrimidine	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	85	[7]
2-Chloro-4-phenylpyrimidine	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	K ₃ PO ₄	Dioxane/H ₂ O	92	[1]
2-Chloropyrimidine	3-Thienylboronic acid	Pd ₂ (dba) ₃ / XPhos	K ₃ PO ₄	t-BuOH/H ₂ O	78	[8]

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

Experimental Protocol: Stille Coupling of 2-Stannylpyrimidines[9]

- In a flame-dried flask under an inert atmosphere, dissolve the 2-stannylpyrimidine derivative (1.0 eq) and the aryl or vinyl halide/triflate (1.1 eq) in a suitable solvent such as THF or DMF.

- Add a palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$ (2-5 mol%).
- A copper(I) co-catalyst, such as CuI , may be added to accelerate the reaction.
- Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or GC-MS.
- Once the reaction is complete, cool the mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
- Filter the mixture through celite, and extract the filtrate with an organic solvent.
- Wash the organic layer with brine, dry, and concentrate.
- Purify the product by column chromatography.

Cycloaddition Reactions

The electron-deficient pyrimidine ring can participate as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction[10][11]

- In a sealed tube, dissolve **2-cyanopyrimidine** (1.0 eq) and an electron-rich alkene, such as an enamine or vinyl ether (1.2-2.0 eq), in a high-boiling solvent like toluene or xylene.
- Heat the reaction mixture to 120-180 °C for several hours to days.
- Monitor the reaction for the formation of the initial cycloadduct and its subsequent rearrangement products by TLC or NMR.
- Upon completion, cool the reaction mixture and concentrate under reduced pressure.
- Purify the residue by column chromatography to isolate the desired heterocyclic product.

Applications in Drug Discovery and Development

2-Cyanopyrimidine is a key intermediate in the synthesis of numerous pharmaceutical agents, most notably kinase inhibitors for cancer therapy.

Kinase Inhibitors: Targeting VEGFR-2 and HER-2

Many pyrimidine-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in oncology.[5] The **2-cyanopyrimidine** moiety often serves as a scaffold to which various substituents are attached to achieve potent and selective inhibition.

VEGFR-2 and HER-2 Signaling Pathways

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Synthesis of a Pyrimidine-Based Kinase Inhibitor

The following workflow illustrates a general strategy for the synthesis of a pyrimidine-based kinase inhibitor, showcasing the central role of the **2-cyanopyrimidine** scaffold.

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Conclusion

2-Cyanopyrimidine has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its reactivity allows for a multitude of transformations, leading to the efficient construction of complex molecular architectures. The prevalence of the pyrimidine scaffold in biologically active molecules, particularly in the field of kinase inhibitors, underscores the continued importance of **2-cyanopyrimidine** in drug discovery and development. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, offering a valuable resource for chemists engaged in the pursuit of novel and impactful chemical entities.

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